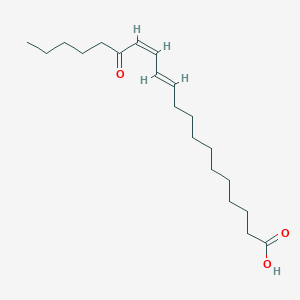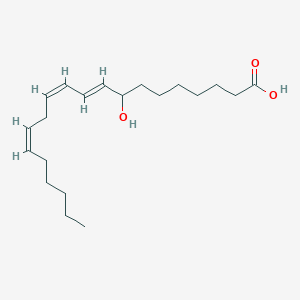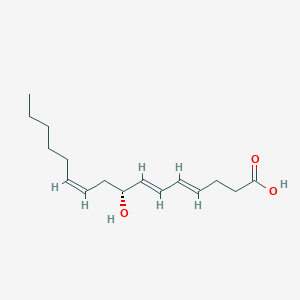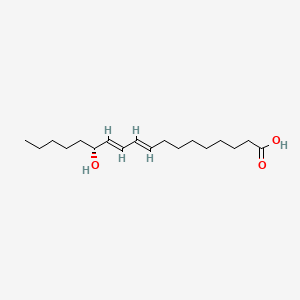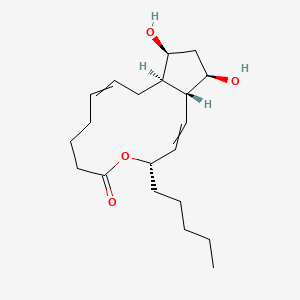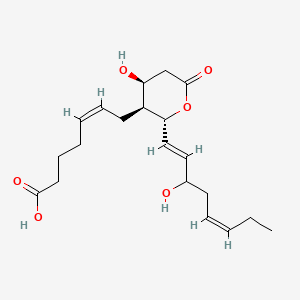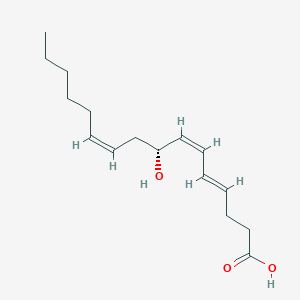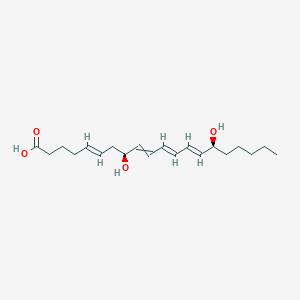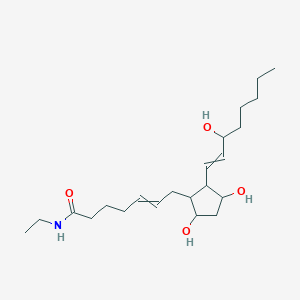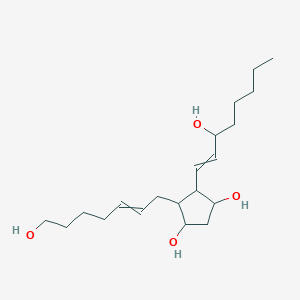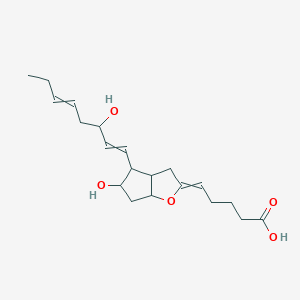
Prostaglandin I3 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prostaglandin I3 (sodium salt) is a bioactive lipid compound derived from eicosapentaenoic acid (EPA) through the action of cyclooxygenase (COX) and prostaglandin I synthase. It is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it similar in function to prostaglandin I2 .
準備方法
Synthetic Routes and Reaction Conditions: Prostaglandin I3 (sodium salt) is synthesized from eicosapentaenoic acid via the cyclooxygenase pathway. The process involves the conversion of eicosapentaenoic acid to prostaglandin H3, which is then converted to prostaglandin I3 by prostaglandin I synthase .
Industrial Production Methods: The industrial production of prostaglandin I3 (sodium salt) typically involves the extraction of eicosapentaenoic acid from marine sources, followed by enzymatic conversion using cyclooxygenase and prostaglandin I synthase. The product is then purified and converted to its sodium salt form for stability and solubility .
Types of Reactions:
Oxidation: Prostaglandin I3 can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur, although they are less common.
Substitution: Substitution reactions may occur at specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles depending on the specific functional group targeted.
Major Products Formed:
Oxidation: Formation of hydroxy derivatives.
Reduction: Formation of reduced prostaglandin derivatives.
Substitution: Formation of substituted prostaglandin derivatives.
科学的研究の応用
Prostaglandin I3 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and reduction reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its vasodilatory and anti-platelet aggregation properties.
Industry: Utilized in the development of pharmaceuticals targeting cardiovascular health.
作用機序
Prostaglandin I3 (sodium salt) exerts its effects primarily through binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets include prostacyclin receptors and the associated signaling pathways involving cAMP .
類似化合物との比較
Prostaglandin I2 (prostacyclin): Similar in function but derived from arachidonic acid.
Prostaglandin E2: Involved in inflammation and pain perception.
Prostaglandin F2α: Influences smooth muscle contraction.
Uniqueness: Prostaglandin I3 (sodium salt) is unique due to its derivation from eicosapentaenoic acid, which is an omega-3 fatty acid. This gives it distinct anti-inflammatory and cardiovascular benefits compared to prostaglandin I2, which is derived from arachidonic acid, an omega-6 fatty acid .
特性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
5-[5-hydroxy-4-(3-hydroxyocta-1,5-dienyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24) |
InChIキー |
NCYSTSFUYSFMEO-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


